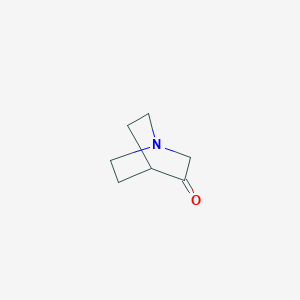
Quinuclidin-3-one
Cat. No. B120416
Key on ui cas rn:
3731-38-2
M. Wt: 125.17 g/mol
InChI Key: ZKMZPXWMMSBLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05744606
Procedure details


300 g (1.856 mol) of 3-quinuclidinone hydrochloride (Fluka) was added at 40° C. to a solution of 300 g (7.50 mol) of sodium hydroxide in 1 liter of water and the solution formed was cooled to 20° C. It was then extracted three times with 400 ml of ethyl acetate and the combined organic extracts were dried over magnesium sulfate. After evaporation, 220g (95 percent) of 3-quinuclidinone was obtained in the form of a light beige solid. Other data concerning the product was: ##EQU1##



Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2.[OH-].[Na+]>O>[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N12CC(C(CC1)CC2)=O
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution formed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It was then extracted three times with 400 ml of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts were dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation, 220g (95 percent) of 3-quinuclidinone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained in the form of a light beige solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N12CC(C(CC1)CC2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
